3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine - 2085690-40-8

3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine

Catalog Number: EVT-3099112
CAS Number: 2085690-40-8
Molecular Formula: C15H9Cl2F3N4O
Molecular Weight: 389.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one

Compound Description: This compound is a (5-amino-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one derivative that demonstrated selective antiproliferative activity against ovarian cancer OVCAR-4 cells with a growth percentage (GP) of -4.08%. It exhibited lower toxicity toward non-tumor human embryonic kidney cells (HEK293 line) compared with doxorubicin.

Relevance: This compound, like 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine, features a 1,2,3-triazole ring substituted with a 4-chlorophenyl group at the N1 position. Both compounds also incorporate this triazole unit into a larger heterocyclic system, highlighting a potential structural motif for antiproliferative activity. The difference lies in the core heterocyclic scaffold, with this compound utilizing a quinazolinone framework compared with the pyridine core of the target compound.

2-(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)-6-bromoquinazolin-4(3H)-one

Compound Description: Another (5-amino-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one derivative, this compound displayed selective antiproliferative activity against ovarian cancer OVCAR-4 cells with a GP of 6.63%. Similar to the previous compound, it also exhibited lower toxicity toward HEK293 cells than doxorubicin.

Relevance: This compound shares the 5-amino-1-aryl-1H-1,2,3-triazol-4-yl structural motif with 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine, showcasing the importance of this unit for potential antiproliferative effects. While the target compound employs a 4-chlorophenyl substituent on the triazole, this related compound utilizes an unsubstituted phenyl ring, suggesting the aryl group at N1 might tolerate modifications. Both compounds feature the triazole embedded within a larger heterocyclic system, although this one utilizes a quinazolinone core compared with the pyridine of the target compound.

5,7-diamino-3-(3-(trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonitrile

Compound Description: This compound is a 3H-[1,2,3]triazolo[4,5-b]pyridine derivative that exhibited potent antiproliferative activity against lung cancer EKVX cells (GP = 29.14%). It demonstrated lower toxicity toward HEK293 cells compared with doxorubicin.

Relevance: This compound provides a direct structural comparison to 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine, as both are built upon a central pyridine ring bearing a trifluoromethyl group. The difference lies in the triazole attachment and substitution. In this compound, the triazole ring is fused to the pyridine core and substituted with a 3-(trifluoromethyl)phenyl group at N3, whereas in the target compound, the triazole is linked via a methoxymethylene bridge and bears a 4-chlorophenyl substituent at N1. This comparison highlights the potential variability in triazole position and substitution while maintaining antiproliferative activity.

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline

Compound Description: This quinoline-benzimidazole hybrid contains a 1,2,3-triazole ring linked to a quinoline moiety via a methyl-phenoxy bridge. It exhibited antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.2 to >100 µM depending on the cell line.

Relevance: This compound, while structurally more complex, shares the common feature of a 1,2,3-triazole ring linked via a flexible bridge to a larger heterocyclic system with 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine. Both incorporate halogenated aromatic rings (chlorophenyl in the target compound and chloroquinoline in this compound). This comparison highlights the recurrent theme of incorporating 1,2,3-triazoles into complex structures to modulate biological activity, particularly in the realm of antiproliferative effects.

8-acetyl-4-{[(1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methoxy-2H-1,4-benzoxazin-3(4H)-one

Compound Description: This paeonol derivative incorporates both 1,4-benzoxazinone and 1,2,3-triazole moieties. It showed significant inhibitory activity against human non-small cell lung cancer NCI-H1299 cells (IC50 = 13.36 ± 0.003 μg mL−1).

Relevance: Like 3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine, this compound demonstrates the utilization of 1,2,3-triazoles as building blocks for molecules with potential anticancer activity. Both compounds feature halogenated aromatic rings (chlorophenyl in the target compound and 5-chloro-2-nitrophenyl in this compound), albeit attached at different positions on the triazole ring. This highlights the potential for modifying both the triazole substituents and the core scaffold while retaining biological activity.

Properties

CAS Number

2085690-40-8

Product Name

3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine

IUPAC Name

3-chloro-2-[[4-(4-chlorophenyl)triazol-1-yl]methoxy]-5-(trifluoromethyl)pyridine

Molecular Formula

C15H9Cl2F3N4O

Molecular Weight

389.16

InChI

InChI=1S/C15H9Cl2F3N4O/c16-11-3-1-9(2-4-11)13-7-24(23-22-13)8-25-14-12(17)5-10(6-21-14)15(18,19)20/h1-7H,8H2

InChI Key

SOSGSKUSHZPWIM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.